![molecular formula C13H14ClNO4 B2751046 methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate CAS No. 866134-77-2](/img/structure/B2751046.png)
methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(2-chloroethyl)ureido]benzoate is a compound that contains a ureido group (–NH– (C = O)–NH–) . It is also known as 2-Chloroethyl methyl ether .
Molecular Structure Analysis
The molecular formula of Methyl 2-[3-(2-chloroethyl)ureido]benzoate is C11H13ClN2O3 . Its molecular weight is 256.69 . The structure is characterized by a ureido group (–NH– (C = O)–NH–) attached to a benzene ring, which is further connected to a methyl ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 142 °C . It has a molecular weight of 256.69 . The compound is in liquid form .Scientific Research Applications
Synthesis and Antimicrobial/Antioxidant Applications
- Synthesis of Antimicrobial and Antioxidant Compounds : A study by Sonia, G. et al. (2013) explored the synthesis of benzoxazinyl pyrazolone arylidenes, starting from a related compound, for potential antimicrobial and antioxidant applications (Sonia, G., Thachil, K. K., Parameswaran, M., & Kochupappy, R. T., 2013).
Hydrolysis Studies
- Hydrolysis of Related Compounds : Research conducted by Iwanami, Y. et al. (1964) focused on the hydrolysis of related compounds, providing insights into the chemical behavior and potential applications in synthesizing various chemical structures (Iwanami, Y., Kenjo, Y., Nishibe, K., Kajiura, M., & Isoyama, Seiko, 1964).
Synthesis of COX-2/5-LOX Inhibitors
- COX-2/5-LOX Inhibitory Activity : A study by Reddy, G., & Rao, Κ. (2008) involved synthesizing and testing a series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates for COX-2/5-LOX inhibitory activity, hinting at potential therapeutic applications (Reddy, G., & Rao, Κ., 2008).
Catalytic Hydrogenation Studies
- Catalytic Hydrogenation : Sukhorukov, A. et al. (2008) investigated the catalytic hydrogenation of related compounds, which can lead to the development of new synthetic routes and materials (Sukhorukov, A., Lesiv, A. V., Eliseev, O., Khomutova, Yulia A., Ioffe, S., & Borissova, A., 2008).
Synthesis of Imidazo[1,2-a]quinolines
- Synthesis of Imidazo[1,2-a]quinolines : A study by Iminov, R. T. et al. (2008) on the interaction of related compounds with substituted acetonitriles explored new pathways in organic synthesis (Iminov, R. T., Tverdokhlebov, A. V., Tolmachev, A., Volovenko, Y., Kostyuk, A. N., Chernega, A. N., & Rusanov, E., 2008).
Tandem Palladium-Catalyzed Synthesis
- Tandem Palladium-Catalyzed Synthesis : Research by Gabriele, B. et al. (2006) involved the synthesis of related compounds through palladium-catalyzed reactions, suggesting potential in creating complex organic molecules (Gabriele, B., Salerno, G., Veltri, L., Mancuso, R., Li, Zhiyu, Crispini, A., & Bellusci, Anna, 2006).
Safety and Hazards
This compound is considered hazardous. It is highly flammable and harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. In case of fire, use CO2, dry chemical, or foam for extinction .
Properties
IUPAC Name |
methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICMPVLTXSLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

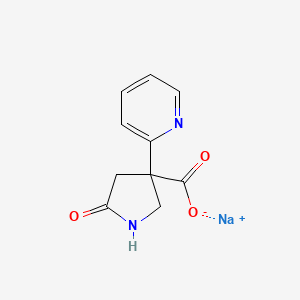

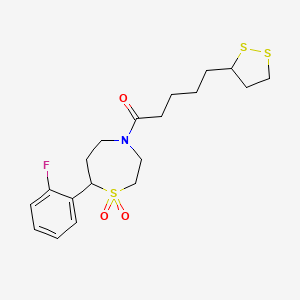
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
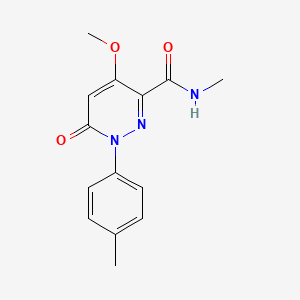
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
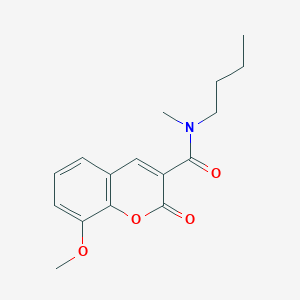
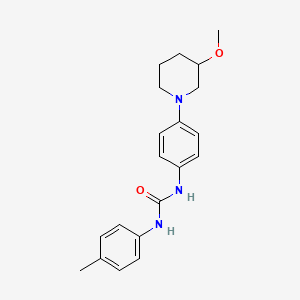
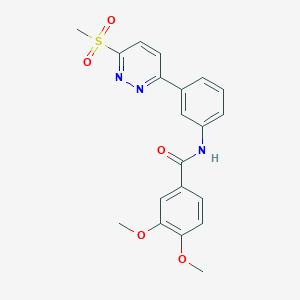

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)
